molecular formula C18H19NO3 B2435473 [(2-Phenylethyl)carbamoyl]methyl 2-methylbenzoate CAS No. 950116-21-9

[(2-Phenylethyl)carbamoyl]methyl 2-methylbenzoate

Cat. No.: B2435473
CAS No.: 950116-21-9
M. Wt: 297.354
InChI Key: BZYVXSPOMWLXDR-UHFFFAOYSA-N
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Description

[(2-Phenylethyl)carbamoyl]methyl 2-methylbenzoate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is known for its unique structure, which combines a phenylethyl group with a carbamoyl and methylbenzoate moiety, making it a subject of interest in various fields of study.

Preparation Methods

The synthesis of [(2-Phenylethyl)carbamoyl]methyl 2-methylbenzoate typically involves the reaction of 2-methylbenzoic acid with (2-phenylethyl)carbamoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

[(2-Phenylethyl)carbamoyl]methyl 2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis of the ester bond in this compound can be achieved using acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and alcohol.

Scientific Research Applications

[(2-Phenylethyl)carbamoyl]methyl 2-methylbenzoate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound has shown potential biological activity, making it a candidate for studies related to enzyme inhibition and receptor binding.

    Medicine: Research is being conducted to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of [(2-Phenylethyl)carbamoyl]methyl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

[(2-Phenylethyl)carbamoyl]methyl 2-methylbenzoate can be compared with other similar compounds, such as:

    2,3-Dimethoxybenzamides: These compounds have similar structural features and exhibit antioxidant and antibacterial activities.

    3-Acetoxy-2-methylbenzamides: These compounds also share structural similarities and are used in various biological and industrial applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[2-oxo-2-(2-phenylethylamino)ethyl] 2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-14-7-5-6-10-16(14)18(21)22-13-17(20)19-12-11-15-8-3-2-4-9-15/h2-10H,11-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYVXSPOMWLXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OCC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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